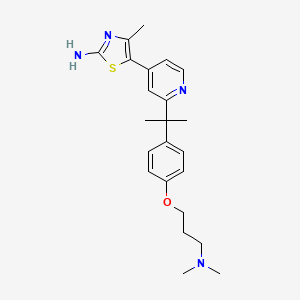
5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without specific literature or patents related to this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring (a six-membered ring with one nitrogen atom), a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these rings suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the dimethylamino group could participate in acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the pyridine ring could act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups (like the dimethylamino group) could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the exact arrangement of its atoms and the types of intermolecular forces present .科学的研究の応用
Generation and Application of Structurally Diverse Libraries
Alkylation and Ring Closure Reactions : Compounds with structural features similar to the queried molecule have been used as starting materials in alkylation and ring closure reactions. These processes generate a structurally diverse library of compounds, potentially leading to new materials with unique properties for further research and application in various fields, including materials science and pharmaceutical research (Roman, 2013).
Synthesis of Novel Compounds
Dihydropyridine Derivatives : Similar dimethylamino-functionalized compounds have been utilized in the synthesis of 1,4-dihydropyridine derivatives. These derivatives are of interest due to their potential pharmacological activities, demonstrating the role of such compounds in the development of new therapeutic agents (Stanovnik et al., 2002).
Modification of Polymers for Medical Applications
Hydrogel Modification : Research has also been conducted on the modification of hydrogels through reactions with various amine compounds, including dimethylamino derivatives. These modifications can enhance the properties of hydrogels, making them more suitable for medical applications, such as drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Stabilization of G-Quadruplexes
G-Quadruplex Stabilization : Compounds with dimethylamino groups have been investigated for their ability to stabilize G-quadruplex DNA structures. This stabilization is crucial for the development of anticancer strategies, as G-quadruplexes play a significant role in the regulation of gene expression related to cancer progression (Blankson et al., 2013).
特性
IUPAC Name |
5-[2-[2-[4-[3-(dimethylamino)propoxy]phenyl]propan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-16-21(29-22(24)26-16)17-11-12-25-20(15-17)23(2,3)18-7-9-19(10-8-18)28-14-6-13-27(4)5/h7-12,15H,6,13-14H2,1-5H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZYJRMOQXQXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



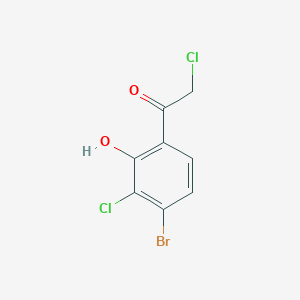

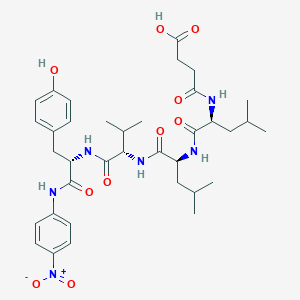

![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)

![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)
![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)
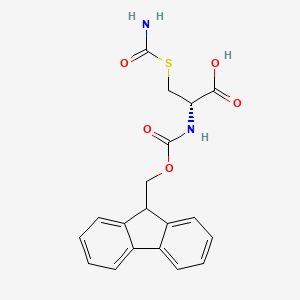

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)
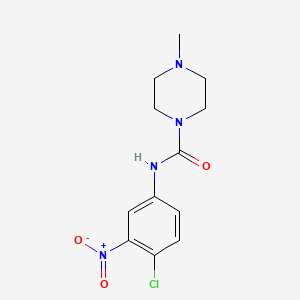
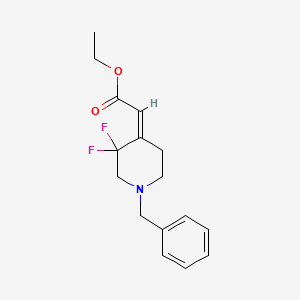
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)